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Cat. No.: B188027 Get Quote

An In-depth Technical Guide to the Fundamental Reactivity of 4,5-Difluoro-2-
hydroxybenzaldehyde

Introduction: A Versatile Fluorinated Building Block
4,5-Difluoro-2-hydroxybenzaldehyde, also known as 4,5-difluorosalicylaldehyde, is a

trifunctional aromatic compound that has emerged as a pivotal intermediate in the fields of

medicinal chemistry, materials science, and fine chemical synthesis. Its structure, featuring a

reactive aldehyde, an acidic hydroxyl group, and two synthetically labile fluorine atoms on the

benzene ring, provides a unique platform for complex molecular engineering.

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern

drug design, often leading to enhanced metabolic stability, increased lipophilicity, and improved

binding affinity to biological targets.[1][2][3][4] 4,5-Difluoro-2-hydroxybenzaldehyde serves as

a readily available precursor for introducing a difluorinated phenolic moiety into a target

structure, making an understanding of its core reactivity essential for researchers and drug

development professionals. This guide provides an in-depth analysis of its electronic

properties, key reaction classes, and field-proven experimental protocols.
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Property Value Source

CAS Number 199287-52-0 [5][6]

Molecular Formula C₇H₄F₂O₂ [6][7]

Molecular Weight 158.10 g/mol [6][7]

Melting Point 68-72 °C [6]

IUPAC Name
4,5-difluoro-2-

hydroxybenzaldehyde
[7]

Synonyms 4,5-Difluorosalicylaldehyde [5][8]

Appearance
Off-white to yellow crystalline

solid
N/A

Part 1: Analysis of Core Reactivity
The reactivity of 4,5-Difluoro-2-hydroxybenzaldehyde is governed by the electronic interplay

between its three distinct functional groups: the hydroxyl, the aldehyde, and the two fluorine

atoms.

Hydroxyl Group (-OH): As a powerful ortho-, para- directing group, the hydroxyl group

donates electron density to the ring via resonance, which partially counteracts the

withdrawing effects of the other substituents. Its acidic proton can be readily removed by a

base to form a highly nucleophilic phenoxide ion, which is central to etherification and

esterification reactions.

Aldehyde Group (-CHO): The carbonyl group is strongly electron-withdrawing through both

induction and resonance. This deactivates the aromatic ring towards electrophilic substitution

but renders the carbonyl carbon highly electrophilic and susceptible to attack by

nucleophiles. This is the basis for condensation reactions and Schiff base formation.

Fluorine Atoms (-F): Fluorine is the most electronegative element, exerting a powerful

electron-withdrawing inductive effect. This effect significantly lowers the electron density of

the aromatic ring. Crucially, in the context of nucleophilic aromatic substitution (SNAr),
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fluoride can act as an effective leaving group, a reaction pathway activated by the presence

of electron-withdrawing groups on the ring.[9][10]

The combination of these effects makes the aromatic ring electron-deficient and thus a prime

candidate for nucleophilic aromatic substitution, while the aldehyde and hydroxyl groups offer

versatile handles for a wide range of classical organic transformations.
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Workflow: Schiff Base Synthesis

Dissolve Aldehyde
in Ethanol

Add Primary Amine (1.0 eq)
& Catalytic Acetic Acid

Reflux for 2-4 hours
(Monitor by TLC)

Cool to Room Temperature
& then in Ice Bath

Collect Precipitate
by Vacuum Filtration

Wash with Cold Ethanol
& Dry Under Vacuum

Pure Schiff Base Product
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Mechanism: Nucleophilic Aromatic Substitution (SNAr) at C4

4,5-Difluoro-2-hydroxybenzaldehyde + Nu⁻

Meisenheimer Complex
(Resonance Stabilized Anion)

Step 1: Nucleophilic Attack (Rate-Determining)

4-Substituted-5-fluoro-2-hydroxybenzaldehyde + F⁻

Step 2: Elimination of Fluoride (Fast)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

To cite this document: BenchChem. [fundamental reactivity of 4,5-Difluoro-2-
hydroxybenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b188027#fundamental-reactivity-of-4-5-difluoro-2-
hydroxybenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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